molecular formula C11H11NO2 B13928680 Methyl 3-ethyl-5-ethynylpicolinate

Methyl 3-ethyl-5-ethynylpicolinate

Cat. No.: B13928680
M. Wt: 189.21 g/mol
InChI Key: XUEWSHAVIJCQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate is an organic compound belonging to the pyridinecarboxylate family. This compound is characterized by its unique structure, which includes an ethyl group at the 3-position, an ethynyl group at the 5-position, and a methyl ester group at the 2-position of the pyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethyl and ethynyl groups through substitution reactions. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The ethyl and ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with biological macromolecules, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethyl-2-pyridinecarboxylate: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.

    Ethyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate: Contains an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.

    Methyl 5-ethynyl-2-pyridinecarboxylate: Lacks the ethyl group, leading to different steric and electronic properties.

Uniqueness

Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate is unique due to the presence of both ethyl and ethynyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-ethyl-5-ethynylpyridine-2-carboxylate

InChI

InChI=1S/C11H11NO2/c1-4-8-6-9(5-2)10(12-7-8)11(13)14-3/h1,6-7H,5H2,2-3H3

InChI Key

XUEWSHAVIJCQDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C#C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.